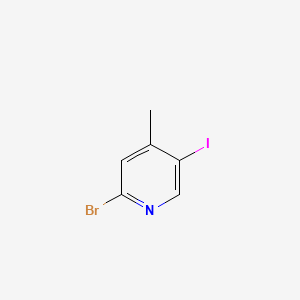

2-Bromo-5-iodo-4-methylpyridine

Description

2-Bromo-5-iodo-4-methylpyridine (CAS 942206-07-7, molecular formula C₆H₅BrIN) is a halogenated pyridine derivative featuring bromine and iodine substituents at the 2- and 5-positions, respectively, and a methyl group at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive halogen groups, which enable cross-coupling reactions and further functionalization . Its molecular weight (298.98 g/mol) and halogen positioning distinguish it from structurally related pyridine derivatives.

Propriétés

IUPAC Name |

2-bromo-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASWHKVFPFHYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654771 | |

| Record name | 2-Bromo-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-07-7 | |

| Record name | 2-Bromo-5-iodo-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

2-Bromo-5-iodo-4-methylpyridine is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems and interactions with biomolecules.

Industry: It is used in the production of materials and chemicals with specific properties.

Mécanisme D'action

The mechanism by which 2-Bromo-5-iodo-4-methylpyridine exerts its effects depends on the specific application. In organic synthesis, it may act as a precursor or intermediate in various reactions. In biological and medical applications, it may interact with specific molecular targets and pathways, influencing biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1 Positional Isomers and Halogen Variations

5-Bromo-2-iodo-4-methylpyridine (CAS 941294-57-1)

- Structural Differences : Halogen positions are reversed (Br at 5, I at 2 vs. Br at 2, I at 5 in the target compound).

- Reactivity: The iodine atom, being a superior leaving group compared to bromine, may dominate reactivity in substitution reactions.

- Molecular Weight : Identical (C₆H₅BrIN), but spatial arrangement affects crystallinity and solubility.

5-Bromo-3-iodo-4-methylpyridin-2-amine (CAS 1150618-04-4)

- Functional Group: An amino group (-NH₂) at the 2-position replaces iodine in the target compound.

- Impact: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with the target compound’s halogen-dominated hydrophobic character .

- Applications : Likely used in medicinal chemistry for its nucleophilic amine, unlike the target compound’s electrophilic halogens.

2.2 Halogen-Substituted Analogues

4-Bromo-5-chloro-2-methylpyridine (CAS 1184917-16-5)

- Halogen Differences : Chlorine (smaller atomic radius, lower electronegativity) replaces iodine.

- Reactivity : Chlorine’s weaker leaving-group ability reduces utility in Suzuki-Miyaura couplings compared to iodine-containing compounds.

5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8)

- Substituent Variation : Methoxy (-OCH₃) at 4-position vs. methyl (-CH₃) in the target compound.

- Electronic Effects : Methoxy’s electron-donating resonance increases ring electron density, altering susceptibility to electrophilic attack.

- Applications : The methoxy group may direct regioselectivity in further substitutions, differing from the methyl group’s steric but electronically neutral role .

2.3 Amino-Substituted Analogues

2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)

- Key Difference: Amino group at 2-position vs. bromine in the target compound.

- Basicity: Amino group increases basicity (pKa ~4–5 for pyridinamines) compared to the neutral halogenated target compound.

- Applications : Suited for coordination chemistry or as a ligand, whereas the target compound is tailored for halogen-mediated cross-couplings .

6-Amino-3-bromo-2-methylpyridine (CAS 42753-71-9)

- Positional Isomerism: Amino at 6-position and bromine at 3-position create distinct electronic and steric environments.

- Reactivity: Amino groups at meta positions may deactivate the ring toward electrophilic substitution compared to para-directing halogens .

Physicochemical and Functional Comparisons

- Melting Points : Halogen size correlates with melting points; iodine derivatives (e.g., target compound) generally exhibit higher melting points than chlorine analogues. For example, 5-Bromo-2-hydroxy-4-methylpyridine (CAS 164513-38-6) melts at 198–202°C, while chlorine analogues may melt lower .

- Solubility: Amino and hydroxy groups improve aqueous solubility (e.g., 5-Bromo-2-hydroxy-4-methylpyridine) compared to purely halogenated derivatives .

Activité Biologique

2-Bromo-5-iodo-4-methylpyridine is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique combination of bromine and iodine substituents on the pyridine ring may influence its reactivity and biological properties, making it a candidate for further research in drug development and other fields.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring with a bromine atom at position 2, an iodine atom at position 5, and a methyl group at position 4. This specific arrangement contributes to its chemical behavior and potential biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHBrI |

| Molecular Weight | 233.92 g/mol |

| Melting Point | Not well-documented; requires further studies |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Studies on similar halogenated pyridines suggest potential antimicrobial properties. For instance, derivatives with halogen substituents have shown effectiveness against various bacterial strains. The presence of both bromine and iodine may enhance these effects due to their ability to disrupt microbial cell membranes.

Anti-Thrombolytic Activity

A related study on pyridine derivatives demonstrated that compounds with halogen substituents exhibited significant anti-thrombolytic activity. For example, one derivative showed an activity percentage of 31.61% against clot formation, indicating that structural modifications could lead to enhanced therapeutic effects .

While the exact mechanism of action for this compound remains unclear, it is hypothesized that the halogen atoms may facilitate interactions with biological targets such as enzymes or receptors. The presence of the methyl group may also influence the compound's binding affinity and selectivity.

Case Studies

- Pyridine Derivatives in Drug Development

- Ligand Interaction Studies

- Research has indicated that halogenated pyridines can act as ligands in supramolecular chemistry, forming complexes with various anions. This property opens avenues for applications in nanotechnology and material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.